4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethyl groups and a morpholine ring bonded to a piperidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions.
Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at the 5 and 6 positions using alkylation reactions.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then attached to the pyrimidine ring through a nucleophilic substitution reaction.
Attachment of the Piperidine Carbonyl Group: Finally, the piperidine carbonyl group is introduced through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)piperazine
- 4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)thiazole
Uniqueness
Compared to similar compounds, 4-(5,6-Dimethylpyrimidin-4-yl)-2-(piperidine-1-carbonyl)morpholine may exhibit unique properties such as higher stability, specific binding affinity, or distinct reactivity patterns. These unique features make it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N4O2 |
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Molecular Weight |
304.39 g/mol |
IUPAC Name |
[4-(5,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H24N4O2/c1-12-13(2)17-11-18-15(12)20-8-9-22-14(10-20)16(21)19-6-4-3-5-7-19/h11,14H,3-10H2,1-2H3 |
InChI Key |
YACGVHMJWJZJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC(C2)C(=O)N3CCCCC3)C |
Origin of Product |
United States |
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